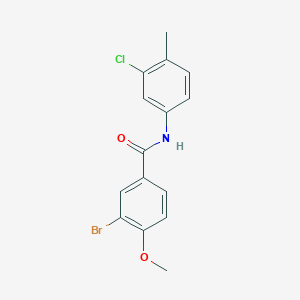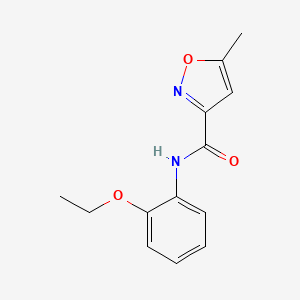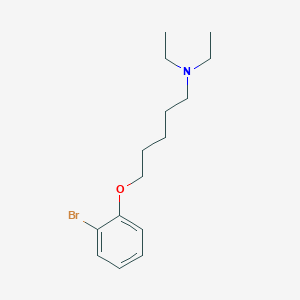
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are involved in various cellular processes, including inflammation, immune response, and cancer progression. In recent years, BRD0705 has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide acts as a competitive inhibitor of BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. By inhibiting the binding of BET proteins to chromatin, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide reduces the expression of downstream target genes, including oncogenes and pro-inflammatory cytokines.
Biochemical and physiological effects:
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been shown to have a significant impact on various biochemical and physiological processes. In cancer, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation and autoimmune disorders, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells, leading to a reduction in inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has several advantages as a research tool, including its high potency and selectivity for BET proteins. However, its use in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, the off-target effects of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide on other bromodomain-containing proteins can lead to unwanted side effects and complicate the interpretation of results.
Zukünftige Richtungen
Despite its limitations, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has shown significant promise as a therapeutic agent in various diseases. Future research should focus on developing more potent and selective BET inhibitors with improved pharmacokinetic properties. Additionally, the identification of biomarkers that predict the response to BET inhibitors can help identify patients who are most likely to benefit from this therapy. Finally, the use of BET inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, can enhance their efficacy and reduce the risk of resistance.
Synthesemethoden
The synthesis of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-methoxybenzaldehyde, which is then reacted with 3-chloro-4-methyl aniline to obtain 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BET proteins are known to regulate the expression of oncogenes, and their inhibition has shown promising results in preclinical studies. 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma.
In inflammation and autoimmune disorders, BET proteins play a crucial role in the regulation of cytokine production and immune cell activation. 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and ameliorate the symptoms of various autoimmune disorders, including rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-9-3-5-11(8-13(9)17)18-15(19)10-4-6-14(20-2)12(16)7-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCGMNTAUYQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)

![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)


![1-(2-fluorobenzyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5127025.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)


![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)
